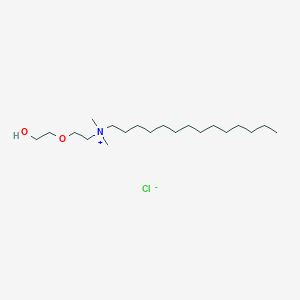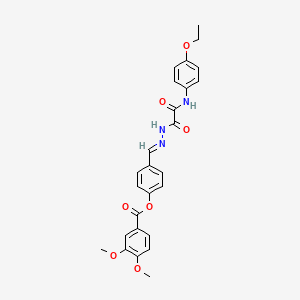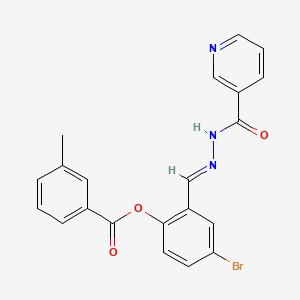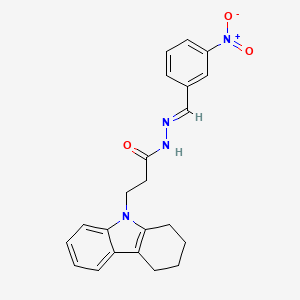
N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” is a synthetic organic compound that belongs to the class of hydrazides It features a complex structure with a nitrobenzylidene group, a tetrahydrocarbazole moiety, and a propanohydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” typically involves the following steps:
Formation of the hydrazide: The starting material, 3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanoic acid, is converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.
Condensation reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of continuous flow reactors: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
“N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives using oxidizing agents like potassium permanganate.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, acetic acid.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products
Reduction: Formation of amino derivatives.
Oxidation: Formation of carbazole derivatives.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of “N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” would depend on its specific application. For instance:
Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material properties: Its structural features may contribute to its ability to form stable complexes or polymers.
Comparación Con Compuestos Similares
Similar Compounds
N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide: can be compared with other hydrazides and carbazole derivatives, such as:
Uniqueness
- The presence of the tetrahydrocarbazole moiety and the specific positioning of the nitrobenzylidene group make “N’-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide” unique. These structural features may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
356774-15-7 |
|---|---|
Fórmula molecular |
C22H22N4O3 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-nitrophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c27-22(24-23-15-16-6-5-7-17(14-16)26(28)29)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1,3,5-8,10,14-15H,2,4,9,11-13H2,(H,24,27)/b23-15+ |
Clave InChI |
OOCNGMULJQGFJD-HZHRSRAPSA-N |
SMILES isomérico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083272.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083274.png)
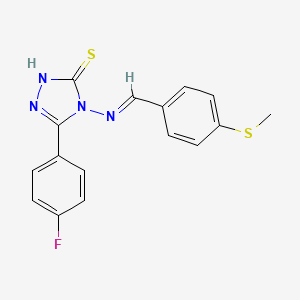

![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B15083304.png)
![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15083309.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083314.png)
![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)


